

A Comparative Kinetic Analysis of Phosphoglycerate Dehydrogenase (PHGDH) Across Species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phosphohydroxypyruvate*

Cat. No.: *B1236182*

[Get Quote](#)

A deep dive into the enzymatic activity of a key player in serine biosynthesis, this guide offers a comparative kinetic analysis of 3-Phosphoglycerate Dehydrogenase (PHGDH) from *Homo sapiens*, *Escherichia coli*, and *Mycobacterium tuberculosis*. The data presented, supported by detailed experimental protocols, provides valuable insights for researchers in cellular metabolism, oncology, and infectious disease.

Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme that catalyzes the first and rate-limiting step in the de novo serine biosynthesis pathway. This pathway is not only essential for the production of serine but also contributes to the synthesis of other vital biomolecules such as glycine, cysteine, and one-carbon units required for nucleotide and lipid synthesis. Given its central metabolic role, PHGDH is a key area of investigation, particularly in cancer metabolism where its upregulation is frequently observed, and as a potential therapeutic target in infectious diseases. Understanding the kinetic differences of this enzyme across various species can illuminate evolutionary divergences and provide a foundation for the development of species-specific inhibitors.

Kinetic Performance: A Cross-Species Comparison

The enzymatic efficiency of PHGDH is characterized by its Michaelis constant (K_m) for its substrates, 3-phosphoglycerate (3-PG) and nicotinamide adenine dinucleotide (NAD^+), and its maximal velocity (V_{\max}) or turnover number (kcat). A lower K_m value indicates a higher affinity

of the enzyme for its substrate. The following table summarizes the key kinetic parameters for PHGDH from humans, E. coli, and M. tuberculosis.

Species	Substrate	K _m	kcat (s ⁻¹)	kcat/K _m (M ⁻¹ s ⁻¹)	Reference
Homo sapiens	3-Phosphoglycerate	260 μM	1.5	5.8 x 10 ³	[1]
NAD ⁺		150 μM	2.2	1.5 x 10 ⁴	[1]
Escherichia coli	3-Phosphoglycerate	70 μM	115	1.6 x 10 ⁶	
NAD ⁺		40 μM	-	-	
Mycobacterium tuberculosis	3-Phosphoglycerate	1.4 mM	4.3	3.1 x 10 ³	
NAD ⁺		200 μM	-	-	

Note: The kcat for E. coli and M. tuberculosis with NAD⁺ as the substrate was not explicitly available in the reviewed literature. The kinetic efficiency (kcat/K_m) for the reverse reaction of M. tuberculosis PHGDH has been reported to be 5.6 x 10⁶ M⁻¹s⁻¹.

The data reveals significant differences in the kinetic properties of PHGDH across these species. The E. coli enzyme exhibits a notably higher affinity for 3-PG and a much greater turnover rate compared to both the human and M. tuberculosis enzymes, suggesting a highly efficient catalytic process in this bacterium. In contrast, the M. tuberculosis PHGDH displays a significantly lower affinity for 3-PG, as indicated by its high K_m value. The human enzyme's kinetic parameters fall between these two bacterial orthologs. These variations likely reflect the different metabolic demands and regulatory mechanisms present in each organism.

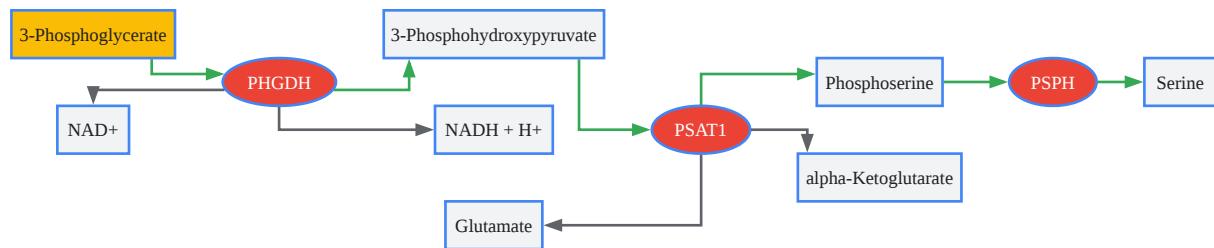
Experimental Protocols for PHGDH Kinetic Analysis

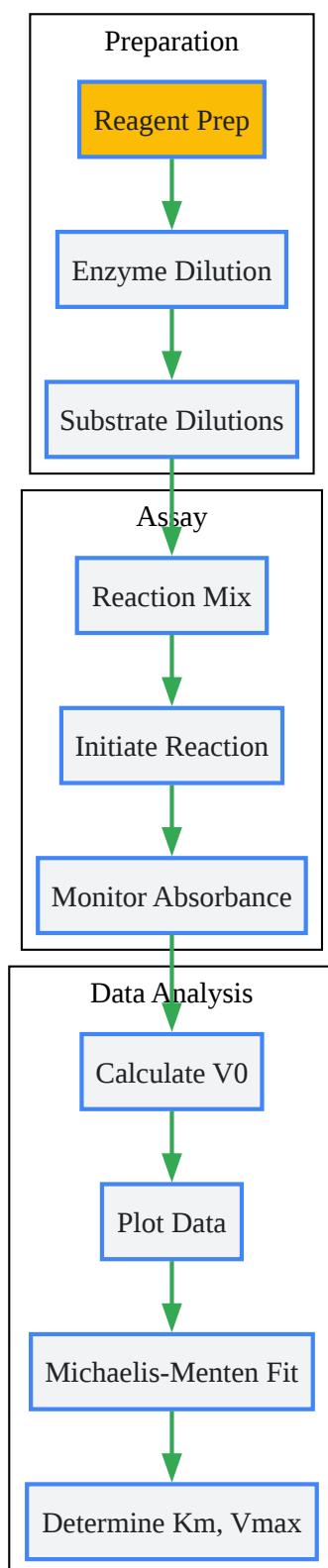
The determination of PHGDH kinetic parameters is typically performed using a continuous spectrophotometric assay that monitors the production of NADH at 340 nm. The following is a generalized protocol for such an assay.

1. Reagents and Buffers:

- Assay Buffer: 100 mM Tris-HCl (pH 8.0), 1 mM EDTA.
- Substrates: 3-Phosphoglycerate (3-PG) stock solution (e.g., 100 mM), NAD⁺ stock solution (e.g., 50 mM).
- Enzyme: Purified PHGDH from the desired species, diluted to a suitable concentration in assay buffer.
- Hydrazine Hydrate (optional): To trap the product **3-phosphohydroxypyruvate** and drive the reaction forward.

2. Assay Procedure:


- Prepare a reaction mixture in a quartz cuvette containing the assay buffer and a fixed, saturating concentration of one substrate (e.g., NAD⁺) while varying the concentration of the other substrate (3-PG).
- Initiate the reaction by adding a small volume of the diluted PHGDH enzyme to the reaction mixture.
- Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer with temperature control (e.g., 37°C).
- Record the initial linear rate of the reaction (the initial velocity, V₀).
- Repeat steps 1-4 for a range of concentrations of the variable substrate.
- To determine the K_m for the other substrate (e.g., NAD⁺), repeat the entire procedure with a fixed, saturating concentration of 3-PG and varying concentrations of NAD⁺.


3. Data Analysis:

- Convert the rate of change in absorbance to the rate of NADH production using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is $6220 \text{ M}^{-1}\text{cm}^{-1}$).
- Plot the initial velocities (V_0) against the substrate concentrations.
- Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m and V_{max} values.

Visualizing the Metabolic Context and Experimental Design

To better understand the role of PHGDH and the workflow for its kinetic analysis, the following diagrams have been generated using the DOT language.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Kinetic Analysis of Phosphoglycerate Dehydrogenase (PHGDH) Across Species]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1236182#kinetic-comparison-of-phgdh-from-different-species>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com